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Compound of Interest

Compound Name: Devimistat

Cat. No.: B1670322 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with detailed information on the dose-limiting toxicities (DLTs) of Devimistat
(CPI-613) observed in clinical studies. The information is presented in a question-and-answer

format to directly address potential queries during experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What are the reported dose-limiting toxicities of Devimistat in clinical trials?

A1: Dose-limiting toxicities (DLTs) of Devimistat have been evaluated in several clinical trials

across different cancer types. The nature and incidence of DLTs often depend on the

combination regimen and the patient population.

In the Phase 1b BilT-04 study, which evaluated Devimistat in combination with gemcitabine

and cisplatin for advanced biliary tract cancer, a single DLT of grade 2 renal dysfunction was

observed at a Devimistat dose of 2000 mg/m².[1][2] This led to the determination of the

recommended Phase 2 dose (RP2D) at 2000 mg/m².[1][2][3]

For patients with metastatic pancreatic adenocarcinoma, the Phase III AVENGER 500 trial,

combining Devimistat with modified FOLFIRINOX (mFFX), reported no new toxicity signals

attributable to Devimistat when compared to the FFX arm alone.[4][5]

In a Phase II study of Devimistat combined with high-dose cytarabine and mitoxantrone in

patients with relapsed or refractory acute myeloid leukemia (AML), the maximally tolerated
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dose was established at 2500 mg/m² in a preceding Phase I study.[6]

Q2: What were the most common adverse events observed with Devimistat treatment?

A2: Beyond the specifically defined DLTs, clinical trials have reported a range of treatment-

related adverse events. In the BilT-04 trial for biliary tract cancer, the most common grade 3

toxicities included neutropenia, anemia, and infection.[1][2][3] Notably, no grade 4 toxicities

were reported in this study.[1][2][3]

The AVENGER 500 study in pancreatic cancer reported Grade ≥3 treatment-emergent adverse

events with a frequency of over 10% in the Devimistat plus mFFX arm, which included

neutropenia, diarrhea, hypokalemia, anemia, thrombocytopenia, and fatigue.[5]

Troubleshooting Guides
Issue: Observing unexpected toxicities in preclinical models.

Troubleshooting Steps:

Review Dosing and Administration: Ensure that the dose and administration schedule in your

preclinical model are comparable to those used in clinical trials, considering potential

differences in metabolism and pharmacokinetics between species.

Assess Combination Agent Toxicity: If using Devimistat in combination with other agents,

evaluate the toxicity profile of the combination therapy as synergistic toxicities can occur.

Monitor Mitochondrial Function: As Devimistat targets mitochondrial metabolism, assessing

mitochondrial function in your models can provide insights into the mechanism of toxicity.[7]

[8]

Issue: Difficulty in establishing a maximum tolerated dose (MTD) in animal studies.

Troubleshooting Steps:

Utilize Established Dose-Escalation Designs: Employ standard dose-escalation

methodologies, such as the 3+3 design, which is commonly used in early-phase clinical trials

to determine the MTD.[9]
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Define DLT Criteria Prospectively: Clearly define the criteria for what constitutes a dose-

limiting toxicity in your animal model before initiating the study. This should include specific

hematological and non-hematological parameters.

Intensive Monitoring: Implement a robust monitoring plan to capture all potential adverse

events in a timely manner.

Data Presentation
Table 1: Summary of Dose-Limiting Toxicities and Recommended Phase 2 Dose of Devimistat
in Key Clinical Trials

Clinical Trial Cancer Type
Combination
Regimen

Dose-Limiting
Toxicity (DLT)

Recommended
Phase 2 Dose
(RP2D) of
Devimistat

BilT-04 (Phase

1b)[1][2]

Advanced Biliary

Tract Cancer

Gemcitabine and

Cisplatin

Grade 2 renal

dysfunction

(creatinine

increase) at 2000

mg/m²

2000 mg/m²

AVENGER 500

(Phase III)[4][5]

Metastatic

Pancreatic

Adenocarcinoma

Modified

FOLFIRINOX

(mFFX)

No new toxicity

signals identified

500 mg/m² on

days 1 and 3 of a

14-day cycle

Phase I/II in

AML[6]

Relapsed/Refract

ory Acute

Myeloid

Leukemia

High-dose

Cytarabine and

Mitoxantrone

Not explicitly

stated in the

provided search

results; MTD

from Phase I was

2500 mg/m²

Not explicitly

stated in the

provided search

results

Table 2: Most Common Grade 3 Adverse Events in the BilT-04 Trial (Devimistat + Gemcitabine

+ Cisplatin)[1][2][3]
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Adverse Event Percentage of Patients (%)

Neutropenia 55%

Anemia 20%

Infection 15%

Febrile Neutropenia 10%

Experimental Protocols
Protocol: Determination of Dose-Limiting Toxicity in a Phase 1 Clinical Trial (General

Methodology)

The determination of DLTs in early-phase oncology trials is a critical step in establishing a safe

and effective dose for further investigation. A common approach is the 3+3 dose-escalation

design.

Objective: To determine the maximum tolerated dose (MTD) of a new investigational drug.

Methodology:

Cohort Enrollment: A cohort of 3 patients is enrolled at an initial, low dose of the

investigational drug.

DLT Observation Period: Patients are monitored for a predefined period (typically the first

cycle of treatment) for the occurrence of pre-specified dose-limiting toxicities.

Dose Escalation/Expansion:

If 0 out of 3 patients experience a DLT, the next cohort of 3 patients is enrolled at the next

higher dose level.

If 1 out of 3 patients experiences a DLT, the cohort is expanded to 6 patients at the same

dose level.

If 1 out of 6 patients experiences a DLT, dose escalation continues to the next level.
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If ≥2 out of 6 patients experience a DLT, this dose is considered to have exceeded the

MTD.

If ≥2 out of 3 patients experience a DLT, this dose is considered to have exceeded the

MTD.

MTD Definition: The MTD is defined as the highest dose level at which <33% of patients

experience a DLT.

Definition of Dose-Limiting Toxicity (Example Criteria):

DLTs are prospectively defined in the clinical trial protocol. While specific criteria vary between

studies, they generally include:

Non-Hematologic Toxicities: Grade 3 or 4 non-hematological toxicities (as per Common

Terminology Criteria for Adverse Events - CTCAE). Certain Grade 3 toxicities that are easily

managed or reversible may be excluded.

Hematologic Toxicities:

Prolonged Grade 4 neutropenia.

Febrile neutropenia.

Grade 4 thrombocytopenia or bleeding associated with thrombocytopenia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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